The compound (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid is a synthetic organic molecule characterized by its complex structure and notable chemical properties. It has a molecular formula of and a molecular weight of approximately 430.1 g/mol. The compound features a trifluoromethyl-substituted phenyl group, which is known to enhance biological activity due to the electron-withdrawing nature of the trifluoromethyl group. This compound is primarily studied for its potential applications in pharmacology and materials science.
The reactivity of (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid can be attributed to its functional groups. The bromoacrylic acid moiety can undergo several reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different physical characteristics.
Compounds containing the triazole ring and trifluoromethyl groups have been reported to exhibit various biological activities, including:
The specific biological effects of (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid remain an area of active research.
The synthesis of (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid typically involves multi-step organic reactions:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
The compound has potential applications in various fields:
Interaction studies involving (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid focus on understanding how it interacts with biological targets such as enzymes or receptors. These studies are crucial for elucidating its mechanism of action and potential side effects. Techniques such as molecular docking simulations and binding affinity assays are commonly employed in these investigations.
Several compounds share structural similarities with (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid. Below are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(Z)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)acrylic acid | 1388842-44-1 | Lacks bromine substitution; similar triazole structure |
(Z)-3-(3-(trifluoromethyl)phenyl)-1H-pyrazole | 1642300-91-1 | Contains a pyrazole instead of triazole; potential for different biological activity |
5-Bis(trifluoromethyl)phenylboronic acid | 156265 | Contains boron; used in Suzuki coupling reactions |
These compounds highlight the unique presence of the bromine atom and the specific triazole structure in (2Z)-3-{3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid that may contribute to its distinct biological properties and reactivity profiles.